
Tert-butyl N-(5-amino-1,3-benzothiazol-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(5-amino-1,3-benzothiazol-2-YL)carbamate is a chemical compound with the molecular formula C12H15N3O2S and a molecular weight of 265.33100 g/mol . . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Preparation Methods
The synthesis of carbamic acid, (5-amino-2-benzothiazolyl)-, 1,1-dimethylethyl ester typically involves the reaction of 5-amino-2-benzothiazole with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified by column chromatography to obtain the desired product.
Chemical Reactions Analysis
Tert-butyl N-(5-amino-1,3-benzothiazol-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Tert-butyl N-(5-amino-1,3-benzothiazol-2-YL)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving benzothiazole derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of carbamic acid, (5-amino-2-benzothiazolyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate signaling pathways by interacting with specific receptors on cell surfaces .
Comparison with Similar Compounds
Tert-butyl N-(5-amino-1,3-benzothiazol-2-YL)carbamate can be compared with other benzothiazole derivatives such as:
5-aminobenzothiazole: A simpler compound lacking the carbamate ester group, used in similar applications but with different reactivity and properties.
2-mercaptobenzothiazole: A sulfur-containing benzothiazole derivative used as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-carboxylic acid: Another derivative with a carboxylic acid group, used in the synthesis of various organic compounds.
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-(5-amino-1,3-benzothiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-12(2,3)17-11(16)15-10-14-8-6-7(13)4-5-9(8)18-10/h4-6H,13H2,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAGISXZTDRUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894427-09-9 |
Source
|
Record name | tert-butyl N-(5-amino-1,3-benzothiazol-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.